molecular formula C12H12ClNO3S B12592060 Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate CAS No. 872593-09-4

Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate

Cat. No.: B12592060
CAS No.: 872593-09-4
M. Wt: 285.75 g/mol
InChI Key: VKIGUSKZGDYTNS-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the indole derivative reacts with ethyl chloroformate in the presence of a base.

    Chlorosulfinylation: The final step involves the introduction of the chlorosulfinyl group. This can be achieved by reacting the indole derivative with chlorosulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the chlorosulfinyl group to a sulfinyl or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfinyl group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate
  • Ethyl 3-(bromosulfinyl)-1-methyl-1H-indole-2-carboxylate
  • Ethyl 3-(fluorosulfinyl)-1-methyl-1H-indole-2-carboxylate

Uniqueness

Ethyl 3-(chlorosulfinyl)-1-methyl-1H-indole-2-carboxylate is unique due to the presence of the chlorosulfinyl group, which imparts distinct reactivity and biological activity compared to its analogs. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

872593-09-4

Molecular Formula

C12H12ClNO3S

Molecular Weight

285.75 g/mol

IUPAC Name

ethyl 3-chlorosulfinyl-1-methylindole-2-carboxylate

InChI

InChI=1S/C12H12ClNO3S/c1-3-17-12(15)10-11(18(13)16)8-6-4-5-7-9(8)14(10)2/h4-7H,3H2,1-2H3

InChI Key

VKIGUSKZGDYTNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C)S(=O)Cl

Origin of Product

United States

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